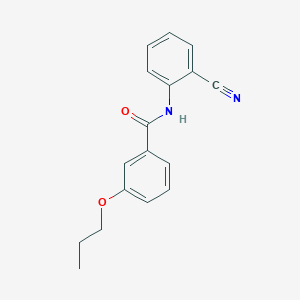
N-(4-chlorophenyl)-2,2-diphenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2,2-diphenylcyclopropanecarboxamide, commonly known as CDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. CDC belongs to the class of cyclopropane carboxamides and is known for its unique chemical structure that allows it to interact with biological systems in a specific way.
科学的研究の応用
CDC has been extensively studied for its potential applications in scientific research. One of the most promising applications of CDC is in the field of neuroscience, where it has been shown to modulate the activity of certain ion channels in the brain. CDC has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth of certain cancer cells. CDC has also been used as a tool for studying the structure and function of biological membranes.
作用機序
CDC acts by binding to specific sites on proteins and altering their activity. It has been shown to interact with several ion channels, including the voltage-gated potassium channel and the nicotinic acetylcholine receptor. CDC has also been shown to interact with biological membranes, where it alters the fluidity and permeability of the membrane.
Biochemical and Physiological Effects
CDC has several biochemical and physiological effects. It has been shown to modulate the activity of ion channels, which can affect the electrical activity of cells. CDC has also been shown to alter the fluidity and permeability of biological membranes, which can affect the transport of molecules across the membrane. CDC has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
CDC has several advantages for lab experiments. It is a small molecule that can easily penetrate biological membranes, making it useful for studying the activity of ion channels and other membrane proteins. CDC is also stable and can be stored for long periods without degradation. However, CDC has some limitations, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.
将来の方向性
CDC has several potential future directions for scientific research. One potential direction is in the development of new drugs for the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. CDC has also shown promise in cancer research, and further studies could lead to the development of new cancer therapies. Additionally, CDC could be used as a tool for studying the structure and function of biological membranes, which could lead to a better understanding of membrane proteins and their interactions with other molecules.
合成法
The synthesis of CDC involves several steps that require expertise in organic chemistry. The most common method for synthesizing CDC is through the reaction of 4-chlorobenzophenone and cyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure CDC. Other methods for synthesizing CDC have also been reported, including the reaction of 4-chlorobenzophenone with cyclopropane carboxylic acid in the presence of a catalyst.
特性
IUPAC Name |
N-(4-chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO/c23-18-11-13-19(14-12-18)24-21(25)20-15-22(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSMHWYVQYEFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385394 |
Source


|
| Record name | N-(4-Chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5216-72-8 |
Source


|
| Record name | N-(4-Chlorophenyl)-2,2-diphenylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50385394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5201327.png)
![5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5201343.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5201351.png)
![methyl 2-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B5201358.png)



![4-isopropyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5201389.png)
![2-chloro-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B5201392.png)


![2,2'-oxybis[N'-(4-nitrobenzylidene)acetohydrazide]](/img/structure/B5201421.png)
![methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5201425.png)
